molecular formula C7H13F3N2O B2994717 1,1,1-Trifluoro-3-(piperazin-1-yl)propan-2-ol CAS No. 634576-49-1

1,1,1-Trifluoro-3-(piperazin-1-yl)propan-2-ol

Cat. No.: B2994717
CAS No.: 634576-49-1
M. Wt: 198.189
InChI Key: BNLXECCDNYFDDA-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(piperazin-1-yl)propan-2-ol: is a fluorinated organic compound with the molecular formula C7H13F3N2O It is characterized by the presence of a trifluoromethyl group, a piperazine ring, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-3-(piperazin-1-yl)propan-2-ol can be synthesized through several synthetic routes. One common method involves the reaction of 1,1,1-trifluoroacetone with piperazine in the presence of a reducing agent such as sodium borohydride . The reaction typically proceeds under mild conditions, with the trifluoroacetone acting as the electrophile and the piperazine as the nucleophile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-(piperazin-1-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as or can be used.

    Reduction: Catalysts like (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as or can be used under basic conditions.

Major Products

    Oxidation: Formation of 1,1,1-trifluoro-3-(piperazin-1-yl)propan-2-one.

    Reduction: Formation of 1,1,1-trifluoro-3-(piperazin-1-yl)propan-2-amine.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1,1,1-Trifluoro-3-(piperazin-1-yl)propan-2-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Material Science: Its unique fluorinated structure makes it useful in the development of advanced materials with specific properties such as hydrophobicity and thermal stability.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-3-(piperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross biological membranes more easily. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The hydroxyl group can form hydrogen bonds, further stabilizing its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoro-3-(4-fluorophenyl)piperazin-1-yl)propan-2-ol
  • 1,1,1-Trifluoro-3-(4-hydroxyethyl)piperazin-1-yl)propan-2-ol
  • 1,1,1-Trifluoro-3-(phenoxy)piperazin-1-yl)propan-2-ol

Uniqueness

1,1,1-Trifluoro-3-(piperazin-1-yl)propan-2-ol is unique due to its combination of a trifluoromethyl group, a piperazine ring, and a hydroxyl group. This combination imparts distinct chemical properties such as high lipophilicity, potential for hydrogen bonding, and reactivity towards various chemical transformations. These properties make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

1,1,1-trifluoro-3-piperazin-1-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3N2O/c8-7(9,10)6(13)5-12-3-1-11-2-4-12/h6,11,13H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLXECCDNYFDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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